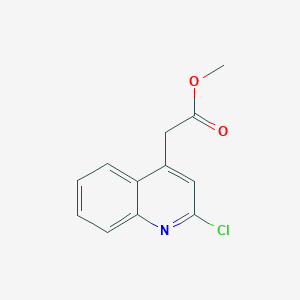

Methyl 2-(2-chloroquinolin-4-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloroquinolin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-12(15)7-8-6-11(13)14-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKMOGNNUXUIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158265-19-1 | |

| Record name | methyl 2-(2-chloroquinolin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Organic Transformations of Methyl 2 2 Chloroquinolin 4 Yl Acetate

Chemical Reactivity of the Chloroquinoline Moiety

The chloroquinoline portion of the molecule is characterized by the presence of a chlorine atom on the electron-deficient quinoline (B57606) ring system. This feature is the primary driver of the reactivity of this moiety, particularly through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. Generally, the C-4 position is more activated towards nucleophilic attack than the C-2 position. researchgate.net This enhanced reactivity at the C-4 position has been extensively documented in related 2,4-dichloroquinazoline (B46505) systems, where regioselective substitution at the 4-position is consistently observed under various reaction conditions with a range of amine nucleophiles. nih.gov

The SNAr reactions on chloroquinolines can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of acid or base catalysts. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under neutral, acidic, and basic conditions, demonstrating the significant role of catalysis in these transformations. researchgate.net While 2-chloroquinoline (B121035) generally exhibits lower reactivity towards amines compared to 4-chloroquinoline, it shows higher reactivity with methoxide (B1231860) ions. researchgate.net

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide range of substituted quinoline derivatives. These include amines, thiols, and alkoxides. The table below summarizes representative nucleophilic aromatic substitution reactions on related chloroquinoline systems.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Primary or secondary amines, various solvents (e.g., EtOH, DMF), often with a base (e.g., K2CO3, Et3N) | 4-Aminoquinoline (B48711) derivatives | nih.gov |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinoline derivatives | mdpi.com |

| Thiols | Thiourea, followed by hydrolysis | 4-Thiolated quinoline derivatives | mdpi.com |

| Azide (B81097) | Sodium azide | 4-Azidoquinoline derivatives | mdpi.com |

| Triazole | 1,2,4-triazole, with or without acid/base catalysis | 4-(1H-1,2,4-triazol-1-yl)quinoline derivatives | researchgate.net |

Reactivity of the Ester Functionality

The methyl ester group in Methyl 2-(2-chloroquinolin-4-yl)acetate presents another key site for chemical modification. The primary reactions involving the ester functionality are hydrolysis and amidation, which allow for the conversion of the ester into a carboxylic acid or various amides, respectively. These transformations are fundamental in peptide synthesis and the creation of other biologically relevant molecules.

Transformations Involving the Acetate (B1210297) Side Chain

The acetate side chain offers two points of reactivity: the ester group, as previously discussed, and the adjacent methylene (B1212753) group (α-carbon).

Derivatization via Ester Hydrolysis and Amidation

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-chloroquinolin-4-yl)acetic acid, can be achieved under either acidic or basic conditions. This carboxylic acid derivative is a crucial intermediate for further functionalization. For instance, it can be coupled with various amines or amino acid esters to form a wide range of amide derivatives. researchgate.net This amidation is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).

The synthesis of (S)-Methyl 2-[2-(7-chloroquinolin-4-ylthio)acetamido]alquilate derivatives exemplifies this strategy, where the corresponding carboxylic acid is coupled with l-amino acid methyl esters. researchgate.net

Reactions of the Methylene Group (α-Carbon) Adjacent to the Ester

The methylene group (α-carbon) positioned between the quinoline ring and the ester carbonyl is activated by both adjacent groups, making it susceptible to deprotonation by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

While specific examples for this compound are not extensively documented, the general principles of enolate chemistry are applicable. The reaction of an enolate with an alkyl halide would lead to the introduction of an alkyl group at the α-carbon. This approach is a standard method for the elaboration of ester side chains.

Heterocyclic Ring Transformations and Fused Systems

This compound and its derivatives can serve as precursors for the synthesis of more complex heterocyclic structures, including fused ring systems. The strategic functionalization of both the chloroquinoline core and the acetate side chain can set the stage for intramolecular cyclization reactions.

For example, the carboxylic acid hydrazide derived from the ester can be used as a synthon to construct five-membered heterocyclic rings like 1,3,4-oxadiazoles. epstem.netepstem.net In a related example, 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline has been utilized as a precursor for the synthesis of triazoles, thiadiazoles, benzimidazoles, and oxadiazoles (B1248032) fused to the quinoline moiety. researchgate.net

Furthermore, the Vilsmeier-Haack reaction on related N-aryl acetamides is a known method for synthesizing 2-chloroquinoline-3-carboxaldehydes, which are then used to prepare larger structures like meso-tetrakis(2-chloroquinolin-3-yl)porphyrins. arkat-usa.org These examples highlight the potential of functionalized quinolines as building blocks for diverse and complex heterocyclic architectures. The combination of reactivity at the chloroquinoline nucleus and the side chain provides a powerful platform for the diversity-oriented synthesis of novel heterocyclic compounds.

Annulation Reactions Leading to Novel Polycyclic Structures

Annulation, the process of building a new ring onto a molecule, is a key strategy for synthesizing polycyclic compounds. This compound serves as a potent substrate for such transformations, leading to diverse and complex fused heterocyclic systems. The reactivity of the chloro-group and the adjacent methylene unit facilitates intramolecular and intermolecular cyclization reactions.

One common approach involves the intramolecular cyclization of derivatives of the starting ester. For instance, heating 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid, which can be derived from related quinoline structures, with trimethyl orthoformate can lead to the formation of tetracyclic isoindolo[2,1-a]quinoline-5,11-dione. nih.gov This type of reaction demonstrates how the quinoline framework can be expanded to create larger, more rigid structures.

Another strategy involves cascade reactions. For example, N-methyl-anilines can be treated with N-chlorosuccinimide (NCS) and subsequently with methyl 1H-indole-3-carboxylate to produce intermediates that, upon further reaction, yield 11-chloro-5-methyl-5H-indolo[2,3-b]quinolines, also known as neocryptolepines. nih.gov These compounds are valuable scaffolds for developing anticancer and antimalarial agents. nih.gov A one-pot procedure has also been developed by refluxing indole-3-carboxyaldehyde with aryl amines in diphenyl ether to afford 6H-indolo[2,3-b]quinolines. nih.gov

The following table summarizes selected annulation reactions involving quinoline precursors to generate polycyclic structures.

| Starting Materials | Reaction Type | Resulting Polycyclic Structure | Significance | Reference |

| Isatin (B1672199), Substituted phenylacetic acids | Intramolecular Cyclization / Chlorination | 6-chloro-indeno[1,2-c]quinoline-11-ones | Antiproliferative agents | nih.gov |

| N-methyl-anilines, N-chlorosuccinimide, Methyl 1H-indole-3-carboxylate | Cascade Reaction | 11-chloro-5-methyl-5H-indolo[2,3-b]quinolines | Scaffolds for anticancer and antimalaria agents | nih.gov |

| Indole-3-carboxyaldehyde, Aryl amines | One-pot Condensation | 6H-indolo[2,3-b]quinolines | Efficient synthesis of fused quinoline systems | nih.gov |

| Ninhydrin-derived MBH adducts, 3,4-Dihydroisoquinolines | [4+2] and [3+2] Annulation | Spiro[indene-2,2'- nih.govscilit.comoxazino[2,3-a]isoquinoline] and Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] | Diversity-oriented synthesis of complex spiro multi-heterocyclic skeletons | mdpi.com |

These reactions highlight the importance of the quinoline scaffold as a foundational element for building intricate, multi-ring systems with potential applications in medicinal chemistry. The ability to control reaction pathways, such as switching between [4+2] and [3+2] annulations by modifying protecting groups, allows for the creation of structurally diverse molecular libraries from common precursors. mdpi.com

Formation of Hybrid Scaffolds Incorporating Quinoline

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved efficacy, novel mechanisms of action, or better pharmacological profiles. nih.govnih.gov this compound is an excellent platform for creating such hybrid molecules due to the reactive nature of the C2-chloro substituent, which is amenable to nucleophilic substitution. nih.gov

This allows for the coupling of the quinoline core with other biologically active moieties. For instance, quinoline has been hybridized with chalcones, connecting the two privileged scaffolds with linkers like aminoalkylsulphonamides, to produce compounds with significant antiplasmodial activity. nih.gov Similarly, quinoline-sulfonamide hybrids have shown promise as antimalarial agents. mdpi.com

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex hybrid molecules in a single step, aligning with the principles of atom economy and green chemistry. rroij.comnih.gov These reactions can be used to construct diverse libraries of quinoline-based hybrids. For example, a three-component reaction involving 2-chloroquinoline-3-carbaldehydes, anilines, and thioglycolic acid can be used to synthesize quinoline-thiazolidinone hybrids. rroij.com The Vilsmeier-Haack reaction is another versatile tool for synthesizing quinoline-carbaldehyde derivatives, which serve as key intermediates for creating pyrazole- and pyridine-quinoline hybrids. nih.gov

The table below presents examples of hybrid scaffolds synthesized from quinoline-based precursors.

| Quinoline Precursor Type | Coupled Moiety/Reaction Type | Resulting Hybrid Scaffold | Potential Application | Reference |

| Quinoline nucleus | Chalcone | Chalcone-Quinoline hybrids | Antimalarial | nih.gov |

| 4-Aminoquinoline | Arylsulfonamide | Quinoline-Sulfonamide hybrids | Antimalarial | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Thiazolidinone (via MCR) | Quinoline-Thiazolidinone hybrids | Bioactive compounds | rroij.com |

| Quinoline hydrazones | Pyrazole (via Vilsmeier-Haack) | Pyrazole-Pyridine-Quinoline hybrids | General medicinal chemistry | nih.gov |

| N-(5-chloro-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Substituted Quinolines (via Nucleophilic Aromatic Substitution) | Imatinib-Quinoline hybrids | Anticancer (Tyrosine Kinase Inhibitors) | mdpi.com |

The synthesis of these hybrid molecules underscores the strategic importance of the quinoline scaffold in medicinal chemistry. scilit.comrsc.org By functionalizing the quinoline ring system, researchers can expand chemical space and develop novel drug candidates with enhanced bioactivity for a range of diseases. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Chloroquinolin 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and chemical environment of the atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the proton and carbon frameworks of the molecule. The spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal distinct signals corresponding to each unique nucleus in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the aromatic quinoline (B57606) core and the aliphatic acetate (B1210297) side chain. The aromatic region typically displays a set of multiplets corresponding to the protons on the benzene (B151609) ring of the quinoline system. A characteristic singlet is observed for the lone proton on the pyridine (B92270) ring (H-3). The aliphatic region is characterized by two singlets: one for the methylene (B1212753) protons (-CH₂-) adjacent to the quinoline ring and the ester carbonyl group, and another for the methyl protons (-OCH₃) of the ester functionality.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying all unique carbon environments. This includes the quaternary carbons of the quinoline ring (such as C-2 and C-4), the protonated aromatic carbons, the carbonyl carbon of the ester group, the methylene carbon, and the methoxy (B1213986) carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹H NMR Spectral Data of Methyl 2-(2-chloroquinolin-4-yl)acetate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.12 | d | 1H | H-5 |

| 7.96 | d | 1H | H-8 |

| 7.73 | t | 1H | H-7 |

| 7.58 | t | 1H | H-6 |

| 7.24 | s | 1H | H-3 |

| 4.01 | s | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 169.5 | C=O (ester) |

| 151.0 | C-2 |

| 147.8 | C-8a |

| 144.1 | C-4 |

| 130.5 | C-7 |

| 129.4 | C-5 |

| 127.1 | C-6 |

| 125.1 | C-4a |

| 122.3 | C-3 |

| 120.9 | C-8 |

| 52.7 | -OCH₃ |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for confirming the connectivity of atoms, thereby solidifying the structural assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H-5, H-6, H-7, H-8), confirming their sequential arrangement on the benzene ring. The absence of cross-peaks for the singlets (H-3, -CH₂-, -OCH₃) would confirm their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would unequivocally link the proton signals to their corresponding carbon signals: δ(H) 7.24 to δ(C) 122.3 (C-3), δ(H) 4.01 to δ(C) 42.4 (-CH₂-), and δ(H) 3.79 to δ(C) 52.7 (-OCH₃), as well as linking the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting different fragments of the molecule. Key expected correlations would include:

The methylene protons (-CH₂- at δ 4.01) showing correlations to the quinoline carbons C-3 and C-4, and the ester carbonyl carbon (C=O), confirming the attachment of the acetate group to the C-4 position.

The H-3 proton (δ 7.24) showing correlations to C-2, C-4, and C-4a.

The methyl protons (-OCH₃ at δ 3.79) showing a strong correlation to the ester carbonyl carbon (C=O).

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique, DEPT experiments (e.g., DEPT-135 and DEPT-90) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the methylene and methoxy carbons.

These advanced NMR methods, used in concert, allow for a complete and confident assignment of every proton and carbon signal, leaving no ambiguity in the structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing functional group information that complements the skeletal framework data from NMR.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the specific functional groups present in the molecule. The analysis of these bands confirms the presence of the quinoline ring, the chloro substituent, and the methyl acetate group.

Key vibrational modes include:

C=O Stretching: A strong, sharp absorption band is observed, characteristic of the carbonyl group in the ester functionality.

C-O Stretching: Bands corresponding to the stretching vibrations of the C-O single bonds of the ester group are also present.

Aromatic C=C and C=N Stretching: Multiple bands in the fingerprint region are indicative of the stretching vibrations within the aromatic quinoline ring system.

C-H Stretching: Signals corresponding to both aromatic (sp²) and aliphatic (sp³) C-H stretching are observed.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is also identifiable.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3064 | Aromatic C-H Stretch |

| 2954 | Aliphatic C-H Stretch |

| 1739 | C=O (Ester) Stretch |

| 1585, 1550 | C=C, C=N (Quinoline Ring) Stretch |

| 1207 | C-O (Ester) Stretch |

While experimental Raman data for this specific compound is not widely available, the technique serves as a powerful complementary tool to FTIR. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds. For this compound, Raman spectroscopy would be highly effective for observing the C=C and C=N stretching modes of the quinoline ring system due to their symmetric nature and the polarizability of the aromatic system. It would also be useful for confirming the C-Cl stretch. This can be advantageous as some of these vibrations may be weak or convoluted in the FTIR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and offering further structural proof. For this compound, low-resolution mass spectrometry confirms the molecular weight. The mass spectrum shows a molecular ion peak [M]⁺ that is consistent with the compound's molecular formula (C₁₂H₁₀ClNO₂). A characteristic isotopic pattern for the [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, would be observed due to the presence of the chlorine-37 isotope, confirming the presence of a single chlorine atom in the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 235.0 | [M]⁺ (for ³⁵Cl) |

Plausible fragmentation pathways under electron ionization (EI) would involve the initial loss of the methoxy radical (•OCH₃) or the methoxycarbonyl radical (•COOCH₃) from the molecular ion, leading to significant fragment ions that can be used to further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, HRMS provides an accurate mass that can be compared against a theoretical value calculated from its chemical formula, C12H10ClNO2.

The theoretical monoisotopic mass of the neutral molecule is 235.03996 Da. In a typical ESI-HRMS experiment, the compound is often observed as a protonated molecule, [M+H]+. The high-resolution capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]+ | 236.04729 |

| [M+Na]+ | 258.02923 |

| [M-H]- | 234.03273 |

| [M+NH4]+ | 253.07383 |

| [M+K]+ | 274.00317 |

This data is computationally predicted and serves as a reference for experimental verification.

The experimental determination of the m/z value with a high degree of accuracy (typically to within 5 ppm) confirms the elemental composition and provides strong evidence for the compound's identity.

Fragmentation Pattern Analysis (ESI-CID-MS2)

Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry (ESI-CID-MS/MS or MS2) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. While specific experimental MS2 data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of quinoline derivatives and related structures. researchgate.net

The protonated molecule, [M+H]+ (m/z 236.047), would be selected as the precursor ion. Upon collision with an inert gas, it would undergo fragmentation, yielding characteristic product ions. Key fragmentation pathways likely include:

Loss of the methoxycarbonyl group (-COOCH3): This would result in a significant fragment ion.

Loss of the entire acetate side chain (-CH2COOCH3): This would lead to the formation of a 2-chloro-4-methylquinolinium ion.

Cleavage of the chlorine atom: The loss of a chlorine radical or HCl molecule is a common fragmentation pathway for chlorinated compounds.

Ring cleavage: At higher collision energies, the quinoline ring system itself can undergo fragmentation, leading to smaller, characteristic ions.

Analysis of the resultant product ion spectrum allows for the piecing together of the molecular structure, confirming the connectivity of the quinoline core, the chloro substituent, and the methyl acetate group.

Table 2: Plausible ESI-CID-MS2 Fragmentation of [M+H]+ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 236.047 | Ion resulting from loss of methoxycarbonyl group | -COOCH3 |

| 236.047 | 2-chloro-4-methylquinolinium ion | -CH2COOCH3 |

| 236.047 | Ion resulting from loss of chlorine | -Cl |

This table represents a theoretical fragmentation pattern based on the analysis of similar compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 2-chloroquinoline (B121035) ring system.

The quinoline core is an aromatic system, and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The presence of the chlorine atom and the methyl acetate group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the parent quinoline molecule.

Generally, quinoline and its derivatives display two or three main absorption bands. imperial.ac.uk The spectrum is anticipated to show:

A strong absorption band at shorter wavelengths (around 200-250 nm) corresponding to π → π* transitions within the benzene portion of the quinoline ring.

A second, often structured, band at intermediate wavelengths (around 250-300 nm) also arising from π → π* transitions.

A weaker band at longer wavelengths (above 300 nm) which can be attributed to n → π* transitions involving the non-bonding electrons of the nitrogen atom.

The exact λmax values would need to be determined experimentally, but the general features of the spectrum would be characteristic of a substituted quinoline system.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Wavelength Range (nm) | Type of Transition | Expected Intensity |

| 200-250 | π → π | High |

| 250-300 | π → π | Medium to High |

| >300 | n → π* | Low |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule (all electrons are paired), it would not produce an EPR signal under normal conditions.

However, EPR spectroscopy could be employed to study paramagnetic derivatives of this compound. Such derivatives could be generated through various means, for example:

Photoinduced Processes: Irradiation with UV light could potentially lead to the formation of radical species, which could then be detected and characterized by EPR. nih.gov

Electrochemical Generation: Oxidation or reduction of the molecule could generate radical cations or anions that are EPR-active.

Complexation with a Paramagnetic Metal Ion: If the molecule were to act as a ligand and coordinate to a paramagnetic metal center, the resulting complex could be studied by EPR.

In such a hypothetical case where a paramagnetic derivative is formed, EPR spectroscopy would provide valuable information about the electronic structure and the environment of the unpaired electron. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would allow for the identification of the radical species and the determination of the distribution of the unpaired electron's spin density across the molecule.

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Chloroquinolin 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods are instrumental in characterizing novel compounds like Methyl 2-(2-chloroquinolin-4-yl)acetate.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. rsc.orgnih.gov A primary application of DFT is the determination of a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-31G'(d,p), would be employed to predict its three-dimensional structure. rsc.orguobaghdad.edu.iq

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govuobaghdad.edu.iq Conversely, a small energy gap suggests that a molecule is more reactive and can be more easily polarized. nih.gov For this compound, calculating the HOMO-LUMO gap helps predict its stability and propensity to engage in chemical reactions. Global reactivity descriptors, which provide quantitative measures of reactivity, are derived from the HOMO and LUMO energies.

Table 1: Conceptual Global Reactivity Descriptors Derived from FMO Analysis This table illustrates the types of parameters that would be calculated from a Frontier Molecular Orbital analysis of this compound. Specific values require dedicated computational studies.

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity |

| Electrophilicity Index (ω) | (χ2) / (2η) | Measures the propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. nih.gov It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP analysis would reveal the reactive sites. The electronegative oxygen atoms of the acetate (B1210297) group, the nitrogen atom in the quinoline (B57606) ring, and the chlorine atom would be expected to show negative potential (red or yellow regions), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the quinoline ring's carbon framework would likely exhibit positive potential (blue regions).

In the context of this compound, NBO analysis would identify key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen, nitrogen, and chlorine atoms into antibonding orbitals (n → π* or n → σ*) of the quinoline ring and acetate group. This analysis clarifies how electron density is shared throughout the molecule, influencing its structure and reactivity.

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. Computational methods, particularly DFT, are effective in predicting the NLO response of a molecule. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The first hyperpolarizability (β) is the primary measure of a molecule's NLO activity. A large β value, often associated with molecules possessing a significant dipole moment and a small HOMO-LUMO gap, indicates a strong NLO response. For this compound, theoretical calculations would determine these parameters to assess its potential as an NLO material.

Table 2: Conceptual Non-Linear Optical (NLO) Properties This table outlines the NLO parameters that would be computed for this compound to evaluate its potential for optical applications.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Describes the molecule's ability to form an induced dipole moment in an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

Vibrational Spectra (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These theoretical spectra aid in the assignment of experimental bands to specific molecular vibrations, such as the stretching of C=O, C-O, C-Cl bonds, and the various modes of the quinoline ring. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results.

Electronic Spectra (UV-Vis): The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strength (f), can be directly compared to experimental UV-Vis spectra. This analysis helps to understand the electronic transitions, such as π→π* and n→π*, that are responsible for the molecule's absorption of light. nih.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as this compound, within the active site of a biological target, typically a protein or enzyme.

In a typical molecular docking study, the binding affinity of a ligand is calculated and expressed as a docking score, often in units of kcal/mol. This score estimates the free energy of binding. While specific docking scores for this compound are not available, studies on other quinoline derivatives have reported a range of binding energies depending on the target protein. For example, various 2-aryl-quinoline-4-carboxylic acid derivatives have shown binding energy estimates ranging from -9.3 kcal/mol to -12.3 kcal/mol against Leishmania major N-myristoyltransferase. nih.gov For N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives docked against the COVID-19 main protease (6LU7), binding energies were found to be in the range of -5.4 to -8.1 kcal/mol. researchgate.netnih.gov

Table 1: Hypothetical Ligand-Protein Binding Affinity Predictions for this compound (Note: The following data is illustrative and not based on published results for the specific compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Target X (e.g., a kinase) | Data Not Available |

| Target Y (e.g., a protease) | Data Not Available |

| Target Z (e.g., a receptor) | Data Not Available |

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For other quinoline derivatives, studies have detailed these interactions. For instance, molecular docking of certain quinoline derivatives against the SARS-CoV-2 Mpro enzyme revealed hydrogen bonds with key residues such as His41, His164, and Glu166. nih.gov The identification of these key residues is crucial for understanding the mechanism of inhibition and for designing more potent analogs.

Table 2: Hypothetical Key Interacting Residues and Binding Modes for this compound (Note: The following data is illustrative and not based on published results for the specific compound.)

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

| Target X | Data Not Available | Data Not Available |

| Target Y | Data Not Available | Data Not Available |

| Target Z | Data Not Available | Data Not Available |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. mdpi.commdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of the protein residues, respectively. nih.govmdpi.com MD simulations on various quinoline derivatives have been performed to confirm the stability of docked poses and to refine the understanding of the binding interactions. nih.govresearchgate.netmdpi.comarabjchem.org Such studies for this compound would be necessary to validate any initial docking results and to provide a more accurate picture of its interaction with a potential biological target.

In Silico ADME and Drug-Likeness Predictions (Computational Aspects)

In silico ADME prediction tools are vital for assessing the pharmacokinetic properties of a compound early in the drug discovery process. mdpi.com These tools predict parameters related to a molecule's absorption, distribution, metabolism, excretion, and potential toxicity. Furthermore, drug-likeness is evaluated based on established rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Web-based tools like SwissADME are commonly used for these predictions. nih.govnih.gov While specific in silico ADME data for this compound is not published, predictions for structurally similar compounds are available. For instance, various quinoline derivatives have been analyzed for properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. researchgate.netnih.govrsc.org

Table 3: Hypothetical In Silico ADME and Drug-Likeness Predictions for this compound (Note: The following data is illustrative and would typically be generated using predictive software like SwissADME. The values are not based on published results for the specific compound.)

| Property | Predicted Value | Compliance with Rules |

| Molecular Weight | Data Not Available | Data Not Available |

| LogP (Lipophilicity) | Data Not Available | Data Not Available |

| Hydrogen Bond Donors | Data Not Available | Data Not Available |

| Hydrogen Bond Acceptors | Data Not Available | Data Not Available |

| Molar Refractivity | Data Not Available | N/A |

| Topological Polar Surface Area (TPSA) | Data Not Available | N/A |

| Gastrointestinal (GI) Absorption | Data Not Available | N/A |

| Blood-Brain Barrier (BBB) Permeant | Data Not Available | N/A |

| Lipinski's Rule of Five Violations | Data Not Available | Data Not Available |

Biological Activity and Mechanistic Research of Methyl 2 2 Chloroquinolin 4 Yl Acetate Derivatives Preclinical Focus

Research on Antimicrobial Activities

Derivatives of the 2-chloroquinoline (B121035) scaffold have been a subject of interest in the search for new antimicrobial agents. Researchers have synthesized and evaluated a variety of these compounds for their ability to inhibit the growth of clinically relevant bacteria and fungi.

Antibacterial Activity Studies

The antibacterial potential of quinoline (B57606) derivatives has been investigated against both Gram-positive and Gram-negative bacteria. While specific studies on Methyl 2-(2-chloroquinolin-4-yl)acetate derivatives are part of a broader exploration of the quinoline class, the general findings indicate that the quinoline nucleus is a promising scaffold for antibacterial drug development. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov One of the tested compounds showed notable potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study, novel naphthyridone derivatives, which are structurally related to quinolones, were synthesized and tested for their in vitro antibacterial activity. asianpubs.org Several of these compounds demonstrated good activity against methicillin-sensitive Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa, with some derivatives being four times more potent than the reference drug levofloxacin (B1675101) against P. aeruginosa. asianpubs.org Furthermore, the introduction of a benzimidazole (B57391) moiety at the C-7 position of the quinolone core has been shown to yield compounds with potent antibacterial activity against MRSA. nih.gov Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamides also identified compounds with promising antibacterial effects against extended-spectrum β-lactamase (ESBL)-producing E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-phenyl-quinoline-4-carboxylic acid derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity | nih.gov |

| Naphthyridone derivatives | Methicillin-sensitive Staphylococcus aureus (MSSA) | Good activity (MICs: 0.25-1 µg/mL) | asianpubs.org |

| Naphthyridone derivatives | Pseudomonas aeruginosa | Good activity (MICs: 0.25-0.5 µg/mL), some 4x more potent than levofloxacin | asianpubs.org |

| Quinolone with benzimidazole moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity (MIC: 0.125 µg/mL) | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | ESBL-producing Escherichia coli | Promising antibacterial effects | mdpi.com |

Antifungal Activity Investigations

The antifungal properties of chloroquinoline derivatives have also been a focus of research. A study on fifteen 7-chloro-4-arylhydrazonequinolines assessed their in vitro antifungal activity against eight oral fungi, including Candida albicans. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole. nih.govresearchgate.net One derivative, in particular, showed the highest activity with an MIC of 25 μg/mL and an MFC of 50 μg/mL against C. albicans. researchgate.net

Research has also explored the antifungal potential of compounds against Aspergillus species. mdpi.comfrontiersin.org While not directly derivatives of this compound, these studies on related heterocyclic compounds contribute to the understanding of structural features that may confer antifungal activity. For example, a novel arylamidine, T-2307, has demonstrated broad-spectrum activity against clinically relevant fungi, including Aspergillus spp., with MICs ranging from 0.0156 to 1 μg/mL. mdpi.com

Table 2: Antifungal Activity of 7-Chloro-4-arylhydrazonequinoline Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| 7-chloro-4-(2-fluorophenylhydrazono)quinoline | Candida albicans | 25 | 50 | researchgate.net |

| Other 7-chloro-4-arylhydrazonequinolines | Candida albicans and other oral fungi | >200 | >200 | researchgate.net |

| Fluconazole (Reference) | Rhodotorula glutinis | 32 | - | researchgate.net |

Antituberculosis Activity Research

Derivatives of 2-chloroquinoline have shown promise as potential antituberculosis agents. A series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. samipubco.com These compounds exhibited moderate activity when compared to standard drugs like isoniazid (B1672263) and rifampicin. samipubco.com Molecular docking studies suggested that these derivatives could be active against MurD ligase, a key enzyme in the biosynthesis of the bacterial cell wall. samipubco.com

In a related line of research, a novel series of 2-(quinoline-4-yloxy)acetamides were synthesized and found to be potent in vitro inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. nih.gov The lead compounds from this series were shown to target the cytochrome bc1 complex. nih.gov Another study on arylated quinoline carboxylic acids identified derivatives with activity against both replicating and non-replicating Mycobacterium tuberculosis, with DNA gyrase identified as a target. nih.gov

Table 3: Antituberculosis Activity of Quinolone Derivatives

| Compound Series | Target Organism | Key Findings | Potential Target | Reference |

|---|---|---|---|---|

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinolines | Mycobacterium tuberculosis | Moderate activity | MurD ligase | samipubco.com |

| 2-(quinoline-4-yloxy)acetamides | Mycobacterium tuberculosis (drug-sensitive and -resistant) | Potent in vitro inhibitors (submicromolar MICs) | Cytochrome bc1 complex | nih.gov |

| Arylated quinoline carboxylic acids | Mycobacterium tuberculosis (replicating and non-replicating) | Effective inhibitors | DNA gyrase | nih.gov |

Research on Antiparasitic Activities

The 4-aminoquinoline (B48711) scaffold, a core component of the widely used antimalarial drug chloroquine (B1663885), has been a cornerstone of antiparasitic drug discovery for decades. Consequently, derivatives of this compound have been extensively investigated for their potential to combat parasitic infections, particularly malaria.

Antimalarial Activity Studies

Numerous studies have demonstrated the in vitro and in vivo antimalarial activity of 4-aminoquinoline derivatives against various strains of Plasmodium falciparum. A series of novel 4-aminoquinoline analogues were synthesized and showed potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with IC50 values in the sub-micromolar range. nih.gov Selected compounds from this series also exhibited significant in vivo antimalarial activity against Plasmodium yoelii nigeriensis in mice. nih.gov

Other research has focused on monoquinoline (MAQ) and bisquinoline (BAQ) derivatives, which were found to be active in the nanomolar range against both chloroquine-sensitive and -resistant P. falciparum strains. nih.gov These compounds were also active in vivo against Plasmodium berghei in a murine model. nih.gov The development of hybrid molecules, such as those combining the quinoline scaffold with other pharmacophores, has also been a fruitful area of research, leading to compounds with potent activity against chloroquine-resistant parasites. mdpi.com

Table 4: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound Type | P. falciparum Strain | IC50 | Reference |

|---|---|---|---|

| Novel 4-N-methylaminoquinoline analogues | 3D7 (chloroquine-sensitive) | <0.5 µM | nih.gov |

| Novel 4-N-methylaminoquinoline analogues | K1 (chloroquine-resistant) | <0.5 µM | nih.gov |

| Monoquinoline (MAQ) | W2 (chloroquine-resistant) | Nanomolar range | nih.gov |

| Bisquinoline (BAQ) | W2 (chloroquine-resistant) | Nanomolar range | nih.gov |

| 1,2,3-triazol-1-yl quinoline derivative | W2 (chloroquine-resistant) | 1.4 µM | mdpi.com |

Inhibition of Hemozoin Formation and Falcipain-2

A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. scienceopen.com To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. nih.gov Chloroquine and other 4-aminoquinolines are believed to interfere with this process, leading to the accumulation of toxic free heme and subsequent parasite death. nih.gov

Several derivatives of 4-amino-7-chloroquinoline have been shown to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) in vitro. mdpi.com For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline was found to inhibit β-hematin formation, suggesting this as a likely mechanism for its antimalarial activity. mdpi.com Similarly, copper-chloroquine derivatives have demonstrated significant inhibition of hemozoin formation, potentially due to increased lipophilicity and enhanced cell permeation. researchgate.net Cellular heme fractionation assays have confirmed that some antimalarial compounds increase the levels of free heme while decreasing hemozoin in cultured P. falciparum, providing direct evidence for this mechanism of action. scienceopen.com

The cysteine protease falcipain-2, which is involved in hemoglobin degradation by the parasite, has also been identified as a potential drug target. conicet.gov.ar While many inhibitors of falcipain-2 have been developed, research specifically linking derivatives of this compound to the inhibition of this enzyme is less established in the reviewed literature. The primary focus for this class of compounds remains the inhibition of hemozoin formation.

Antiprotozoal Activity Research (e.g., against Entamoeba histolytica)

The quinoline scaffold is a well-established pharmacophore in the development of antiprotozoal agents. Research into derivatives of the 2-chloroquinoline core has revealed promising activity against various protozoa, including Entamoeba histolytica, the causative agent of amoebiasis. In preclinical evaluations, a series of chloroquinoline-based chalcones were synthesized and assessed for their in vitro antiamoebic effects. nih.gov The findings demonstrated that several of these compounds exhibited significant potency. Out of fifteen synthesized chalcones, four were found to be more active against E. histolytica than the standard therapeutic drug, metronidazole, which has a reported IC50 value of 1.46 μM. nih.gov This highlights the potential of the chloroquinoline framework as a basis for developing novel and more effective antiamoebic agents. nih.gov

Research on Anticancer and Antiproliferative Activities (Preclinical)

Derivatives based on the quinoline structure, including those related to this compound, have been a major focus of preclinical anticancer research. mdpi.com These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and for the underlying molecular mechanisms responsible for their antiproliferative effects. nih.gov

A significant body of preclinical research has demonstrated the cytotoxic and antiproliferative potential of quinoline derivatives against a wide spectrum of human cancer cell lines. The potency of these compounds often varies based on their specific structural modifications and the cancer cell type being targeted.

For instance, a series of 3-phenylquinolinone derivatives were evaluated for their in vitro antiproliferative activity against three breast cancer cell lines: MCF-7, MDA-MB-231, and SKBR-3. nih.gov One of the most active compounds in this series demonstrated potent growth-inhibitory activity with IC50 values of 1.05 μM against MCF-7 cells and 0.78 μM against SKBR-3 cells. nih.gov Similarly, other quinoline derivatives have shown potent cytotoxicity against SKBR3 cells, with some compounds exhibiting potency comparable to the reference drug Haloperidol. nih.gov

In studies involving colon cancer cells, a plastoquinone (B1678516) analogue, AQ-12, exerted notable cytotoxicity toward the HCT-116 cell line with an IC50 value of 5.11 ± 2.14 μM, which was significantly more potent than the conventional chemotherapeutic agent cisplatin (B142131) (IC50 = 23.68 ± 6.81 μM). mdpi.com

Furthermore, extensive screening of 7-chloro-(4-thioalkylquinoline) derivatives revealed that compounds with a sulfonyl N-oxide modification generally exhibited higher cytotoxicity across multiple cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. nih.gov The diverse and potent activity of these derivatives underscores the importance of the quinoline scaffold in the design of new anticancer agents.

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Source(s) |

|---|---|---|---|---|

| 3-Phenylquinolinone Derivative | MCF-7 | Breast | 1.05 | nih.gov |

| 3-Phenylquinolinone Derivative | SKBR-3 | Breast | 0.78 | nih.gov |

| Plastoquinone Analogue (AQ-12) | HCT-116 | Colon | 5.11 ± 2.14 | mdpi.com |

| Plastoquinone Analogue (AQ-12) | MCF-7 | Breast | 6.06 ± 3.09 | mdpi.com |

| Chloroquinoline-based Chalcones | MCF-7 | Breast | > 50 | nih.gov |

| Aminopropylcarboxamide Quinoline | SKBR3 | Breast | Comparable to Haloperidol | nih.gov |

The anticancer effects of quinoline derivatives are mediated by several distinct cellular mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with nucleic acid synthesis. nih.gov

Apoptosis Induction: Numerous studies have confirmed that quinoline derivatives can trigger apoptosis in cancer cells. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to effectively induce apoptosis. nih.gov Similarly, copper complexes incorporating 8-hydroxyquinoline (B1678124) derivatives were found to promote cellular detachment, nuclear condensation, and membrane destabilization, all characteristic features of apoptosis, in MCF-7 breast cancer cells. nih.gov The induction of apoptosis is a key mechanism contributing to the cytotoxic effects of these compounds. researchgate.net

Cell Cycle Arrest: Disruption of the cell cycle is another primary mechanism of action. Preclinical studies show that quinoline derivatives can arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation. For example, some N-substituted 1,2,4-triazole (B32235) compounds, which can be considered related heterocyclic systems, are known to arrest human cancer cells in the G2/M phase of the cell cycle, a hallmark of microtubule-destabilizing drugs. nih.gov In contrast, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to cause an accumulation of cells in the G0/G1 phase at higher concentrations. nih.gov Pyranoquinoline derivatives have also been reported to induce cell cycle arrest at the G2/M phase. mdpi.com

A key mechanism of action for a subset of anticancer quinoline derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds can halt the cell cycle and induce apoptosis. nih.gov

Several classes of compounds incorporating the quinoline scaffold have been identified as potent inhibitors of tubulin polymerization. semanticscholar.org For example, a series of rationally designed triazole-based compounds were shown to exhibit potent tubulin polymerization inhibition. nih.gov The lead compound from this series was found to compete with colchicine (B1669291) for its binding site on β-tubulin, leading to robust inhibition of microtubule formation and disruption of the microtubule network within cells. nih.gov This activity results in the arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov Other research has identified novel compounds that disrupt microtubule formation in a manner similar to the established chemotherapeutic agent vincristine. nih.gov The development of 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one represents a promising scaffold for novel tubulin polymerization inhibitors, with one derivative showing the ability to arrest A549 lung cancer cells with an IC50 of 5.9 μM. semanticscholar.org

The biological activity of quinoline derivatives is also linked to their ability to inhibit specific enzymes that are crucial for cancer progression or microbial survival.

MMP-9 Inhibition: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a process that is critical for tumor invasion and metastasis. nih.gov A series of 8-hydroxyquinoline derivatives were specifically designed and synthesized as inhibitors of MMP-2 and MMP-9. The most active compounds displayed potent inhibitory activities against both MMP-2 and MMP-9, with IC50 values in the submicromolar range. nih.gov Furthermore, these compounds were shown to down-regulate the expression of MMP-9 in the A549 lung cancer cell line. nih.gov Other studies have identified the quinoline-based compound chloroxine (B1668839) as an inhibitor of MMP-9 with an IC50 value of 15.9 μM. nih.gov

DNA Gyrase Inhibition: Quinolones are a well-known class of antibacterial agents that target DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govnih.gov These compounds function as DNA gyrase poisons by stabilizing the complex between the enzyme and DNA, which inhibits the re-ligation of cleaved DNA strands and leads to lethal double-stranded breaks. nih.gov Recent research on novel synthetic quinoline derivatives has identified compounds with potent inhibitory activity against E. coli DNA gyrase. One such derivative exhibited a significant IC50 value of 3.39 μM, confirming that its antimicrobial action is mediated through the inhibition of this enzyme. nih.gov

Lanosterol (B1674476) 14 α-demethylase Inhibition: Lanosterol 14 α-demethylase (CYP51A1) is a key enzyme in the cholesterol biosynthesis pathway and is considered a target for cancer therapy. mdpi.com However, this enzyme is primarily targeted by azole-based compounds. nih.gov Preclinical studies on the antifungal activity of 8-hydroxyquinoline derivatives indicated that their mechanism of action was not a consequence of inhibiting lanosterol 14α-demethylase, suggesting that this enzyme is not a primary target for this class of quinoline derivatives. mdpi.com

Other Noteworthy Biological Activities (Preclinical)

Beyond their antiprotozoal and anticancer properties, derivatives of the quinoline scaffold have been investigated for a range of other biological activities in preclinical settings. For example, certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have demonstrated potential as leishmanicidal agents against Leishmania mexicana. researchgate.net

Additionally, studies on 4-thioquinoline derivatives have revealed moderate antiradical properties and a protective effect against H2O2-induced oxidative stress in male sperm cells. nih.gov The most active compounds in these assays were 7-chloro-4-thioquinoline derivatives, which showed higher antioxidant action than the comparator drug Tiotriazolin. nih.gov The quinoline core is also famously associated with antimalarial activity, and various derivatives continue to be explored for their effectiveness against Plasmodium parasites. researchgate.net

Antioxidant Activity Research

Derivatives of quinoline have been investigated for their potential to counteract oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals.

In preclinical in vitro studies, various quinoline derivatives have demonstrated notable antioxidant effects. The radical scavenging activity of these compounds is commonly assessed using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comresearchgate.net For instance, certain synthetic quinoline derivatives have displayed moderate antioxidant activity in the DPPH assay. researchgate.net In one study, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antioxidant potential. mdpi.com Two compounds, in particular, exhibited promising DPPH radical scavenging activity at a concentration of 10 µM. mdpi.com Another study highlighted that the antioxidant potential of some quinoline derivatives was lower than that of the standard antioxidant, ascorbic acid. mdpi.com The mechanism behind the antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. researchgate.net The structure of the quinoline derivative plays a crucial role in its antioxidant capacity, with specific substitutions on the quinoline ring influencing its radical scavenging ability.

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative | Assay | Key Findings | Reference(s) |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivatives (3g and 3h) | DPPH radical scavenging | Showed 70.6% and 73.5% scavenging activity at 10 µM, respectively, comparable to Trolox (77.6%). | mdpi.com |

| Synthetic quinoline derivative (Compound 7) | DPPH radical scavenging | Exhibited the strongest antioxidant activity among the tested compounds. | researchgate.net |

| Quinoline derivatives (Qui1-Qui3) | ABTS radical cation scavenging | All three compounds showed antioxidant activity, with Qui2 having the highest potential. | mdpi.com |

| 2-chloroquinoline-3-carbaldehydes (1b, 1e) and 2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f) | DPPH radical scavenging | Possessed 84.65% to 85.75% radical scavenging activity. | researchgate.net |

Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases, and researchers have explored quinoline derivatives for their potential to modulate inflammatory pathways. Preclinical studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators.

The anti-inflammatory effects of these compounds have been demonstrated in various in vitro and in vivo models. For example, some quinoline derivatives have been shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse macrophages. epa.gov In a study evaluating thiazolidinedione-quinoline hybrids, specific derivatives led to a significant, dose-dependent decrease in the concentration of interferon-gamma (IFN-γ) and TNF-α. nih.gov Another derivative was found to significantly reduce IL-6 expression at a 50 μM concentration. nih.gov The anti-inflammatory action of quinoline derivatives is thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov Molecular docking studies have suggested that these compounds may interact with targets like cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are involved in inflammation. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative | Model | Key Findings | Reference(s) |

| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | Xylene-induced ear edema in mice; LPS-stimulated RAW264.7 macrophages | Exhibited 68.28% inhibition of ear edema. Significantly inhibited LPS-induced TNF-α and IL-6 production in a dose-dependent manner. | epa.gov |

| Thiazolidinedione-quinoline hybrids (LPSF/ZKD2 and LPSF/ZKD7) | In vitro cell-based assays | Showed a significant, dose-dependent decrease in IFN-γ and TNF-α concentrations. | nih.gov |

| Thiazolidinedione-quinoline hybrid (LPSF/ZKD4) | In vitro cell-based assays | Significantly reduced IL-6 expression at a 50 μM concentration. | nih.gov |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Methotrexate-induced inflammation in rats | Significantly decreased levels of inflammatory mediators including IL-1β and NF-κB in lung and liver tissues. | nih.gov |

Anti-HIV Activity (e.g., Reverse Transcriptase Inhibition)

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is crucial. Quinoline derivatives have emerged as a promising class of compounds with potential anti-HIV activity.

A primary target for anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. nih.gov Several studies have focused on designing and synthesizing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In one study, pyrazoline and pyrimidine-containing quinoline derivatives were synthesized and evaluated for their potential as NNRTIs. nih.gov Molecular docking studies of these compounds showed good binding affinity to the active site of HIV reverse transcriptase, with one compound exhibiting a particularly high docking score. nih.govnih.gov Other research has identified alkylated derivatives of quinoline 2,4-diol as potent inhibitors of HIV-1 replication in human CD4+ T cells, with some compounds showing a better therapeutic index than the established drug azidothymidine (AZT). nih.gov Additionally, some quinoline derivatives have been investigated as inhibitors of the HIV-1 Tat-TAR interaction, another critical process in viral replication. nih.govresearchgate.net

Table 3: Anti-HIV Activity of Selected Quinoline Derivatives

| Compound/Derivative | Mechanism of Action | Key Findings | Reference(s) |

| Pyrimidine-containing quinoline derivative (Compound 4) | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Exhibited the highest docking score (-10.67) against HIV reverse transcriptase in molecular docking studies. | nih.govnih.gov |

| Alkylated quinoline 2,4-diol derivative (Compound 6) | HIV-1 inhibitor | Showed potent inhibitory activity with an IC50 value of 2.35 µM and a therapeutic index of 26.64, which was better than that of AZT. | nih.gov |

| Buchapine (1) and a related compound (2) | HIV-1 inhibitors | Displayed potent inhibitory activity with IC50 values of 2.99 µM and 3.80 µM, respectively. | nih.gov |

| Novel quinoline derivatives | Tat-TAR interaction inhibitors | Showed high antiviral activities in inhibiting the formation of SIV-induced syncytium in CEM174 cells. | nih.govresearchgate.net |

Anthelmintic Activity Research

Parasitic nematode infections in both humans and livestock pose a significant health and economic burden worldwide. The rise of anthelmintic resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Preclinical research has identified certain quinoline derivatives as having promising anthelmintic properties. In one study, a quinoline derivative, MMV1581032, was identified from a screen of a 'Pandemic Response Box' of compounds. mdpi.com This compound significantly inhibited the motility of Haemonchus contortus larvae and young adults of Caenorhabditis elegans, as well as the development of H. contortus larvae, with IC50 values in the low micromolar range. mdpi.com Another study investigated newer quinoline derivatives containing an acridine (B1665455) moiety and found that some compounds showed good anthelmintic activity against the earthworm Pheretima posthuma, although their activity was less than that of the standard drug albendazole. innovareacademics.in The evaluation of these compounds typically involves assessing their ability to cause paralysis and death of the worms in in vitro assays.

Table 4: Anthelmintic Activity of Selected Quinoline Derivatives

| Compound/Derivative | Organism(s) | Key Findings | Reference(s) |

| MMV1581032 | Haemonchus contortus, Caenorhabditis elegans | Significantly inhibited motility of H. contortus larvae (IC50 = 3.4 ± 1.1 μM) and C. elegans young adults (IC50 = 7.1 ± 4.6 μM). Inhibited development of H. contortus larvae (IC50 = 2.2 ± 0.7 μM). | mdpi.com |

| Acridine-quinoline hybrid (AQ-3) | Pheretima posthuma | Showed good anthelmintic activity. | innovareacademics.in |

| Acridine-quinoline hybrid (AQ-5) | Pheretima posthuma | Showed good anthelmintic activity. | innovareacademics.in |

| Acridine-quinoline hybrid (AQ-9 and AQ-10) | Pheretima posthuma | Showed moderate anthelmintic activity. | innovareacademics.in |

Structure Activity Relationship Sar Studies of Methyl 2 2 Chloroquinolin 4 Yl Acetate and Its Analogs

Systematic Modification of the Quinoline (B57606) Scaffold and Acetate (B1210297) Side Chain

The foundational approach to understanding the SAR of Methyl 2-(2-chloroquinolin-4-yl)acetate involves the systematic synthesis and evaluation of analogs with targeted modifications. These modifications are typically focused on two primary regions: the quinoline scaffold and the acetate side chain.

Quinoline Scaffold Modifications: The quinoline ring system offers multiple positions for substitution, allowing for a fine-tuning of the molecule's electronic and steric properties. Researchers have explored introducing a variety of substituents, such as alkyl, alkoxy, and halogen groups, at different positions on the benzene (B151609) ring of the quinoline nucleus. These modifications can significantly impact the compound's interaction with biological targets. nih.govreports-vnmedical.com.ua

Influence of Substituent Effects on Biological Efficacy and Selectivity

The introduction of different substituents on the quinoline ring and modifications to the acetate side chain have been shown to have a profound impact on the biological efficacy and selectivity of this class of compounds, particularly in the context of their anticancer activity.

Studies on related 4-substituted quinoline derivatives have demonstrated that the nature and position of substituents on the quinoline ring are critical determinants of cytotoxicity. nih.govacs.org For example, the presence of an electron-withdrawing group on the styryl ring of 2-styryl-8-hydroxy quinolines was found to be crucial for high cytotoxicity levels. acs.org In a series of 4-aminoquinoline (B48711) derivatives, the introduction of a 7-chloro group, similar to the parent compound, was a common feature in analogs exhibiting significant cytotoxic effects against human breast tumor cell lines. nih.gov

The table below illustrates the cytotoxic activity of selected 4-aminoquinoline derivatives against MCF7 and MDA-MB468 breast cancer cell lines, highlighting the influence of side-chain modifications.

| Compound | Substituent at Position 7 | Side Chain at Position 4 | GI50 (µM) - MCF7 | GI50 (µM) - MDA-MB468 |

| 1 | Cl | N'-(N,N-dimethyl-ethane-1,2-diamine) | 10.85 | 8.73 |

| 2 | F | Butyl-amine | 8.22 | 11.23 |

| Chloroquine (B1663885) | Cl | N'-(N,N-diethyl-pentane-1,4-diamine) | 12.34 | 13.72 |

| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-(diethylaminomethyl)phenol | 11.56 | 12.89 |

Data sourced from studies on 4-aminoquinoline derivatives. nih.gov GI50 represents the concentration required to inhibit cell growth by 50%.

These findings underscore the principle that even subtle changes to the molecular structure can lead to significant variations in biological activity. The strategic placement of specific functional groups can enhance potency and, in some cases, improve selectivity for cancer cells over normal cells.

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, researchers have begun to elucidate the key pharmacophoric elements of 2-chloroquinoline (B121035) derivatives that are essential for their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response.

For the 2-chloroquinoline scaffold, several features have been identified as potentially crucial:

The Quinoline Nitrogen: This nitrogen atom can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding. nih.gov

The 2-Chloro Substituent: The chlorine atom at the C-2 position is a key feature. It is an electrophilic site that can potentially form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target enzymes. nih.gov This suggests a possible mechanism of irreversible inhibition.

The Aromatic Ring System: The planar aromatic structure of the quinoline ring is critical for establishing π-π stacking and hydrophobic interactions with the target protein. nih.gov

The C-4 Side Chain: The nature of the substituent at the 4-position significantly modulates activity. The presence of hydrogen bond donors and acceptors in this side chain, such as in an amide or carboxylic acid, can provide additional anchoring points within the binding site. nih.gov

A pharmacophore model for quinoline derivatives targeting the P. falciparum dihydrofolate reductase (PfDHFR) identified key hydrogen bond donor, acceptor, and aromatic hydrophobic features as critical for binding. jneonatalsurg.com This highlights the importance of specific functional group arrangements for potent biological activity.

Computational and Ligand-Based SAR Modeling

In recent years, computational methods have become indispensable tools in drug discovery, providing valuable insights into SAR and guiding the design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two prominent techniques applied to the study of quinoline derivatives. nih.goveurjchem.comresearchgate.netnih.gov

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurjchem.com For quinoline derivatives, QSAR studies have successfully developed robust and predictive models relating chemical structures to their antiplasmodial and anticancer activities. researchgate.netnih.gov These models have identified key molecular descriptors, such as steric, electrostatic, and topological properties, that are significantly correlated with biological activity. The insights gained from QSAR can help in predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov For 2-chloroquinoline derivatives, docking studies have been employed to understand their binding modes within the active sites of various enzymes, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2. nih.gov These studies have shown that the 2-chloroquinoline moiety can occupy specific pockets in the enzyme's active site, with the chlorine atom positioned for potential covalent interaction with key cysteine residues. nih.gov Docking studies on quinoline derivatives targeting the P-glycoprotein, a protein associated with multidrug resistance in cancer, have revealed significant binding affinities mediated by both hydrophobic and hydrogen bond interactions. nih.gov